molecular formula C17H17F3N4O6 B1373700 N-[2-Aminoethyl] Pomalidomide TFA Salt CAS No. 1957235-67-4

N-[2-Aminoethyl] Pomalidomide TFA Salt

Cat. No.: B1373700
CAS No.: 1957235-67-4
M. Wt: 430.3 g/mol
InChI Key: OXSMNKJVQUZNEJ-UHFFFAOYSA-N
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Description

Evolution of Immunomodulatory Imide Drugs (IMiDs) as Chemical Probes and Agents

Immunomodulatory Imide Drugs (IMiDs) are a class of therapeutic agents that have a complex history, beginning with the infamous thalidomide (B1683933). Initially prescribed as a sedative and for morning sickness, thalidomide was later found to have potent anti-inflammatory and anti-cancer properties. This led to the development of its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit enhanced therapeutic effects and are now widely used in the treatment of multiple myeloma. researchgate.netresearchgate.net The discovery of the direct molecular target of IMiDs, the Cereblon (CRBN) protein, was a pivotal moment that unraveled their mechanism of action and paved the way for their use as chemical probes in the burgeoning field of targeted protein degradation. chemrio.com

Fundamental Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation harnesses the cell's natural protein quality control system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. nih.gov The UPS involves a three-enzyme cascade (E1, E2, and E3) that attaches a small protein called ubiquitin to a target protein. This polyubiquitination serves as a molecular flag, marking the protein for degradation by the proteasome, a large protein complex that acts as the cell's recycling center. nih.gov TPD technologies introduce a small molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing its ubiquitination and subsequent degradation. medchemexpress.com This catalytic process allows a single molecule of the degrader to eliminate multiple copies of the target protein. frontiersin.org

Two main strategies have been developed to achieve targeted protein degradation: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.gov One ligand is designed to bind to a specific protein of interest (POI), while the other ligand binds to an E3 ubiquitin ligase. nih.gov By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex that brings the two proteins into close proximity. rsc.org This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, leading to its degradation by the proteasome. nih.govrsc.org The design of the linker is crucial as its length and composition can significantly impact the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not normally associate with high affinity. researchgate.net Unlike PROTACs, which have two distinct binding moieties, molecular glues typically bind to one of the proteins, often an E3 ligase, and in doing so, create a new binding surface that recruits the other protein for degradation. researchgate.net The discovery of molecular glues has often been serendipitous, but they represent a powerful approach to target proteins that were previously considered "undruggable." researchgate.net The IMiDs, including thalidomide, lenalidomide, and pomalidomide, are classic examples of molecular glues that remodel the substrate-binding surface of the Cereblon E3 ligase. researchgate.net

Role of Cereblon (CRBN) in IMiD-Mediated Protein Degradation

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. tenovapharma.com The discovery that IMiDs bind directly to CRBN was a major breakthrough in understanding their mechanism of action. chemrio.comdntb.gov.ua When an IMiD binds to CRBN, it alters the conformation of the substrate-binding pocket. This change in shape allows CRBN to recognize and bind to "neosubstrates," which are proteins that it would not normally target for degradation. dntb.gov.ua In the context of multiple myeloma, the best-characterized neosubstrates of the CRBN-IMiD complex are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). chemrio.comdntb.gov.ua The degradation of these transcription factors is a key event that leads to the anti-myeloma effects of IMiDs. This unique mechanism of action has established CRBN as a crucial E3 ligase for the development of both molecular glues and PROTACs.

N-[2-Aminoethyl] Pomalidomide TFA Salt: A Building Block for Targeted Protein Degradation

This compound is a derivative of pomalidomide, a potent IMiD. This compound is of significant interest in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs. The key feature of this molecule is the presence of a 2-aminoethyl group attached to the pomalidomide core. This primary amine serves as a crucial attachment point for a chemical linker, which can then be connected to a ligand for a specific protein of interest. The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility, facilitating its use in chemical synthesis.

While detailed, peer-reviewed research focusing exclusively on this compound is not extensively available, its utility can be inferred from the large body of literature on the synthesis of pomalidomide-based PROTACs. The general strategy involves the functionalization of the pomalidomide scaffold at a position that does not interfere with its binding to Cereblon. The 4-amino group of pomalidomide is a common site for linker attachment. The synthesis of N-[2-Aminoethyl] Pomalidomide would likely involve the reaction of 4-fluoropomalidomide with ethylenediamine, followed by purification and salt formation.

The resulting N-[2-Aminoethyl] Pomalidomide serves as a prefabricated "warhead" for CRBN, ready to be incorporated into a PROTAC. The terminal amine of the ethylamino group provides a reactive handle for conjugation with a linker that is, in turn, attached to a ligand for a target protein. This modular approach allows for the rapid generation of libraries of PROTACs with different linkers and target-binding moieties to screen for optimal degradation of a desired protein.

Below is a table summarizing the key chemical properties of this compound, based on information available from chemical suppliers.

PropertyValue
Chemical Formula C₁₅H₁₆N₄O₄ · C₂HF₃O₂
Molecular Weight 429.35 g/mol
CAS Number 1957235-67-4
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.C2HF3O2/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;3-2(4,5)1(6)7/h1-3,10,17H,4-7,16H2,(H,18,20,21);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSMNKJVQUZNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of N 2 Aminoethyl Pomalidomide Tfa Salt

Strategic Design for Pomalidomide (B1683931) Analogues with Amine-Terminated Linkers

The strategic design of pomalidomide analogues with amine-terminated linkers is primarily driven by their application in the construction of bifunctional molecules like PROTACs. These molecules are engineered to simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase. researchgate.netrsc.orgnih.gov By functionalizing pomalidomide with a linker terminating in a reactive group, such as a primary amine, a versatile chemical handle is introduced. This amine group serves as a conjugation point for attaching a linker connected to a ligand for a specific protein of interest, thus forming the heterobifunctional PROTAC molecule. researchgate.netdundee.ac.uk

The design of these analogues requires careful consideration of the linker's properties, including its length, rigidity, and composition, as these factors can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is crucial for efficient protein degradation. researchgate.net The amine-terminated linker provides a convenient and widely used attachment point for a variety of linker types, enabling the systematic exploration of structure-activity relationships in PROTAC development.

Methodologies for Pomalidomide Core Functionalization

Several synthetic routes have been developed to functionalize the pomalidomide core. The choice of methodology often depends on the desired point of attachment and the nature of the linker to be introduced.

Key methodologies for pomalidomide core functionalization include:

Nucleophilic Aromatic Substitution (SNAr): This is one of the most common and efficient methods for introducing linkers onto the pomalidomide scaffold. rsc.orgnih.gov The synthesis typically starts with 4-fluorothalidomide, which undergoes SNAr with an amine-containing linker. nih.gov This reaction selectively installs the linker at the 4-position of the phthalimide (B116566) ring. rsc.orgnih.gov The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and elevated temperatures can improve reaction yields. nih.gov

Alkylation of the Aromatic Amine: This method involves the direct alkylation of the amino group of pomalidomide. However, this approach often suffers from low nucleophilicity and poor chemoselectivity, leading to lower yields and the formation of byproducts. rsc.orgnih.govrsc.org

Acylation of the Aromatic Amine: Pomalidomide's aromatic amine can be acylated to introduce various functional groups. While this method is straightforward, it introduces an amide bond which can alter the physicochemical properties of the resulting molecule, such as increasing its polar surface area, which may not always be desirable. rsc.orgnih.govrsc.org

A comparison of these methodologies is presented in the table below:

Comparison of Pomalidomide Core Functionalization Methodologies
MethodologyAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)High selectivity for the 4-position, generally good yields, operationally simple. rsc.orgnih.govnih.govRequires a fluorinated precursor. nih.gov
Alkylation of Aromatic AmineDirect modification of pomalidomide.Low nucleophilicity, poor chemoselectivity, often low yields. rsc.orgnih.govrsc.org
Acylation of Aromatic AmineReadily provides derivatives. rsc.orgrsc.orgAdds polar surface area and a hydrogen bond acceptor. rsc.orgrsc.org

Incorporation of the 2-Aminoethyl Moiety

The 2-aminoethyl moiety is a common building block used to introduce a primary amine at the end of a short linker attached to the pomalidomide core. This is typically achieved through the SNAr reaction of 4-fluorothalidomide with a protected form of ethylenediamine, such as mono-Boc-protected ethylenediamine.

Amidation and Amine Reactivity in Pomalidomide Derivative Synthesis

While direct amidation of the pomalidomide core is a viable functionalization strategy, the incorporation of the 2-aminoethyl group is more commonly achieved through the SNAr reaction. rsc.orgnih.gov The reactivity of the amine nucleophile is a critical factor in this synthesis. Primary amines, such as the one in mono-Boc-ethylenediamine, are effective nucleophiles for the SNAr reaction with 4-fluorothalidomide. nih.gov The reaction conditions, including solvent and temperature, are optimized to ensure high yields. nih.gov For instance, conducting the reaction in DMSO at elevated temperatures has been shown to be effective. nih.gov

Linker Chemistry for Bifunctional Molecule Construction

The 2-aminoethyl group serves as the initial component of the linker in the construction of bifunctional molecules. Once the pomalidomide core is functionalized with this moiety and the protecting group is removed, the resulting primary amine can be further elaborated. dundee.ac.uk This is often achieved through amide bond formation with a carboxylic acid-functionalized linker, which is then connected to the ligand for the target protein. researchgate.net The choice of the subsequent linker components is crucial for optimizing the efficacy of the final bifunctional molecule. researchgate.net

Role of Trifluoroacetic Acid (TFA) in Synthesis and Salt Formation

Trifluoroacetic acid (TFA) plays a crucial dual role in the synthesis of N-[2-Aminoethyl] Pomalidomide. It is a strong acid that is widely used as a reagent for the deprotection of acid-labile protecting groups, particularly the tert-butyloxycarbonyl (Boc) group. researchgate.net Following the SNAr reaction to couple mono-Boc-ethylenediamine with the pomalidomide precursor, the Boc group is removed using TFA to liberate the primary amine. researchgate.net

Upon deprotection, the newly formed primary amine, being basic, reacts with the acidic TFA present in the reaction mixture to form a stable trifluoroacetate (B77799) salt. researchgate.netresearchgate.net This salt formation can be advantageous as it often results in a solid product that is easier to handle and purify than the free amine, which may be an oil or a less stable solid.

Purification Techniques Employing TFA

The formation of the TFA salt is an integral part of the purification process. The salt is generally a crystalline solid that can be isolated by filtration and washed with appropriate solvents to remove impurities. researchgate.net If the free amine is required for subsequent reactions, the TFA salt can be neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to liberate the free amine. researchgate.netresearchgate.net This can be followed by extraction into an organic solvent. researchgate.netresearchgate.net

Role of TFA in the Synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt
FunctionDescription
Deprotection ReagentCleaves the Boc protecting group from the terminal amine of the linker. researchgate.net
Salt FormationReacts with the deprotected primary amine to form a stable, often crystalline, TFA salt. researchgate.netresearchgate.net
Aid in PurificationThe solid nature of the TFA salt facilitates its isolation and purification by filtration and washing. researchgate.net

Stability and Reactivity of TFA Salts in Organic Synthesis

Trifluoroacetic acid (TFA) is a strong organic acid characterized by a pKa of 0.23 in water, making it significantly more acidic than acetic acid. thieme-connect.comwikipedia.org This strong acidity, combined with the electron-withdrawing nature of the trifluoromethyl group, results in the formation of stable trifluoroacetate salts with basic compounds like N-[2-Aminoethyl] Pomalidomide. wikipedia.org In organic synthesis, TFA is widely used for the removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, and to catalyze various chemical transformations. thieme-connect.com

The trifluoroacetate counterion is generally considered non-nucleophilic and stable, which is advantageous in many synthetic applications. thieme-connect.com However, the presence of the TFA salt can influence the reactivity of the parent molecule. For instance, in the context of combinatorial chemistry libraries, compounds stored as TFA salts in DMSO are studied for their long-term stability. The acidic nature of any residual TFA can also impact subsequent reactions, necessitating careful control of reaction conditions. While TFA is a versatile reagent, it is also corrosive and can form an azeotrope with water, which requires consideration during workup procedures. wikipedia.org

The reactivity of the this compound is primarily centered around the primary amino group, which serves as a nucleophile for the installation of linkers and other molecular fragments. The TFA salt form ensures that the amine is protonated, which can prevent undesired side reactions until it is deprotonated under basic conditions for subsequent coupling reactions.

Development of Advanced Synthetic Strategies for Pomalidomide Building Blocks

The synthesis of pomalidomide-based PROTACs and other degraders can be a multi-step and time-consuming process. rsc.orgrsc.org To address these challenges, researchers have focused on developing more efficient and advanced synthetic strategies.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool to accelerate the synthesis of pomalidomide building blocks. rsc.orgrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgrsc.orgnih.gov

One of the key advantages of MAS is the direct heating of the reaction volume, which can bypass the thermal lag associated with conventional methods and reduce the formation of byproducts. researchgate.net In the synthesis of pomalidomide derivatives, MAS has been optimized to produce high yields of key building blocks in as little as 15 minutes, a significant improvement over traditional overnight reactions. rsc.orgrsc.org This rapid synthesis is particularly beneficial for the gram-scale production of materials needed for further drug discovery efforts. rsc.orgrsc.org

Below is a table summarizing the optimization of reaction times for different pomalidomide building blocks using microwave-assisted synthesis.

ReactantOptimal Reaction Time (minutes)Yield (%)
1a 3083
2a 3058
3a 1582

This data is based on findings that demonstrate a significant decrease in synthesis time with microwave-assisted heating. rsc.org

To further streamline the synthesis of complex degraders, one-pot reaction strategies have been developed. These methods involve combining multiple reaction steps into a single process without the need for intermediate purification, thereby saving time, resources, and reducing chemical waste. chemrxiv.org

For the assembly of pomalidomide-based PROTACs, one-pot procedures have been designed to combine the E3 ligase binder (pomalidomide derivative), a linker, and a protein of interest (POI) binder in a single reaction vessel. chemrxiv.orgresearchgate.net One such strategy involves a tandem SNAr (nucleophilic aromatic substitution) and amidation reaction. chemrxiv.org Another innovative approach utilizes a photoinduced C(sp2)–C(sp3) cross-coupling followed by an amide formation to rapidly generate CRBN-based PROTAC libraries. chemrxiv.orgresearchgate.net These methods provide a more efficient and convergent route to diverse PROTAC libraries compared to traditional linear synthesis. researchgate.net The development of a one-pot synthesis for JQ1-pomalidomide conjugates has been shown to produce yields of up to 62%, highlighting the utility of this approach for the rapid preparation of degrader libraries. rsc.org

Bioorthogonal and click chemistry have revolutionized the way chemical biology and drug discovery are approached. nobelprize.org These chemistries involve reactions that are highly efficient, selective, and occur under mild, biologically compatible conditions. springernature.com

In the context of pomalidomide-based degraders, click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for conjugating the pomalidomide moiety to a linker. nih.gov This is often achieved by preparing a pomalidomide derivative with either an azide (B81097) or an alkyne functional group, which can then be "clicked" onto a linker containing the complementary reactive partner. nih.gov For instance, a pomalidomide derivative can be reacted with propargylamine (B41283) to install an alkyne handle, which is then available for a subsequent CuAAC reaction with an azide-containing linker. nih.gov

Bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation, offer the advantage of proceeding without a cytotoxic copper catalyst, making them suitable for in-cell applications. nobelprize.orgspringernature.com These approaches have been utilized to construct libraries of immunomodulatory drug (IMiD)-based azides, which serve as versatile kits for PROTAC research. rsc.org The intracellular formation of PROTACs has also been demonstrated using in-cell self-assembly CLIPTACs, where a tetrazine-tagged 4-hydroxythalidomide reacts with a trans-cyclo-octene-tagged ligand via a bioorthogonal click reaction. nih.gov These advanced strategies facilitate the rapid generation and screening of large libraries of degraders to identify candidates with optimal properties.

Mechanistic Elucidation of N 2 Aminoethyl Pomalidomide in Protein Degradation

Molecular Interactions with E3 Ubiquitin Ligase Cereblon (CRBN)

The pomalidomide (B1683931) portion of the molecule acts as a molecular glue, binding directly to Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govbohrium.com This initial binding event is the critical trigger for the compound's protein degradation activity, as it allosterically modulates the ligase complex, altering its substrate specificity. bohrium.comnih.gov

Structural Basis of Pomalidomide-CRBN Binding

The interaction between pomalidomide and CRBN is structurally well-defined. Pomalidomide binds within a hydrophobic pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govsciepub.com This binding site is characterized by a "tri-tryptophan pocket," composed of key tryptophan residues (Trp380, Trp386, and Trp400) that form stabilizing interactions. nih.govsciepub.com

The glutarimide (B196013) ring of the pomalidomide molecule inserts into this pocket, establishing crucial hydrogen bonds, while the phthalimide (B116566) portion remains more exposed to the solvent. nih.govnih.gov This specific orientation is critical for the subsequent recruitment of target proteins. nih.gov Biophysical assays have demonstrated that pomalidomide and its analog lenalidomide (B1683929) bind to the CRBN-DDB1 complex with significantly higher affinity than the parent compound, thalidomide (B1683933). nih.govresearchgate.net

Induced Proximity Model of Ternary Complex Formation

Upon binding to CRBN, pomalidomide induces a conformational change in the protein's surface, creating a novel interface for protein-protein interactions. pdbj.org This new surface facilitates the recruitment of proteins that are not endogenous substrates of CRBN, referred to as "neosubstrates." rsc.orgmdpi.com This action exemplifies the induced proximity model, where the small molecule acts as a molecular glue to mediate the formation of a stable ternary complex, consisting of CRBN, pomalidomide, and the neosubstrate. researchgate.net

Key neosubstrates recruited by pomalidomide-bound CRBN include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.orgmdpi.com The amino group on the phthalimide ring of pomalidomide is crucial for this interaction, as it forms a stabilizing hydrogen bond with the neosubstrate. rsc.org Other proteins, such as ARID2, have also been identified as pomalidomide-specific neosubstrates. rsc.orgtechnologynetworks.com This recruitment is highly specific; for instance, pomalidomide binds Ikaros and Aiolos, while the related compound lenalidomide preferentially recruits casein kinase 1α (CK1α). rsc.orgmdpi.com

Ubiquitin-Proteasome System (UPS) Engagement

The formation of the ternary complex is the signal for the cell's primary protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to engage. oncotarget.comnih.gov The UPS disposes of unwanted or damaged proteins through a two-step process: tagging the protein with ubiquitin molecules and subsequent degradation by the proteasome. numberanalytics.com N-[2-Aminoethyl] Pomalidomide effectively hijacks this system to eliminate its specific targets.

Substrate Receptor Recruitment and Ubiquitination Cascade

With the neosubstrate (e.g., Ikaros) held in place by pomalidomide within the CRL4-CRBN E3 ligase complex, it is brought into close proximity to an E2 ubiquitin-conjugating enzyme associated with the complex. researchgate.net This proximity catalyzes the covalent attachment of ubiquitin molecules onto lysine (B10760008) residues on the surface of the neosubstrate. nih.govnih.gov

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for proteasomal degradation. nih.gov The degradation of Ikaros and Aiolos in T-cells is dependent on this CRBN-mediated ubiquitination process. nih.govresearchgate.net

Proteasomal Processing of Ubiquitinated Proteins

The polyubiquitinated neosubstrate is recognized and targeted by the 26S proteasome, a large, multi-subunit protease complex. numberanalytics.comresearchgate.netnih.gov The proteasome binds to the polyubiquitin chain, unfolds the substrate protein, and threads it into its central catalytic core. numberanalytics.com Inside the core, the protein is cleaved into small peptides, which are then recycled by the cell. The ubiquitin tags are released and can be reused for subsequent degradation cycles. This targeted destruction of transcription factors like Ikaros and Aiolos is the ultimate mechanistic outcome of pomalidomide's engagement with the UPS. nih.govresearchgate.net

Impact on Cellular Protein Homeostasis and Signaling Pathways

By selectively inducing the degradation of specific proteins, the pomalidomide moiety profoundly impacts cellular protein homeostasis and key signaling pathways. nih.gov This targeted degradation results in potent anti-proliferative and immunomodulatory effects.

The degradation of the transcription factors Ikaros and Aiolos is a central event. In multiple myeloma cells, the loss of these proteins leads to the subsequent downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc. rsc.orgresearchgate.net Since IRF4 and c-Myc are critical for the survival of these malignant cells, their suppression leads to cell cycle arrest and apoptosis. bohrium.comnih.gov

In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene. nih.gov Their degradation removes this repression, leading to increased IL-2 production. nih.govnih.gov This, in turn, enhances the activation and proliferation of T-cells and Natural Killer (NK) cells, resulting in a stimulated anti-tumor immune response. nih.govcellsignal.com Pomalidomide also modulates other cytokine signaling pathways, including the suppression of pro-inflammatory cytokines like TNF-α. cellsignal.comelsevierpure.com Furthermore, by binding to CRBN, pomalidomide can block the binding of endogenous substrates like MEIS2, leading to their potential stabilization and further altering the cellular protein landscape. rcsb.org

Specificity of N-[2-Aminoethyl] Pomalidomide as a Cereblon Recruiter

N-[2-Aminoethyl] Pomalidomide is a derivative of pomalidomide, a well-established immunomodulatory drug (IMiD). nih.gov The core function of the pomalidomide moiety in the context of protein degradation is to act as a specific recruiter of Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. nih.govresearchgate.net This recruitment is the foundational mechanism that allows for the targeted degradation of specific proteins. The N-[2-Aminoethyl] group serves as a chemical handle, providing a point of attachment for a linker, which in turn is connected to a ligand for a target protein of interest (POI). This three-part structure—CRBN recruiter, linker, and POI ligand—forms a Proteolysis Targeting Chimera (PROTAC). nih.govwisc.edu

The interaction between pomalidomide and CRBN is highly specific. When pomalidomide binds to CRBN, it doesn't inhibit the E3 ligase but rather modulates its substrate specificity. nih.govnih.gov This binding event creates a new surface on the CRBN protein, which can then recognize and bind to proteins that it normally would not, known as neosubstrates. nih.govnih.gov Naturally, pomalidomide induces the degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which is key to its therapeutic effects in multiple myeloma. nih.govnih.gov

In the design of PROTACs, this specific recruitment is exploited to bring a different, targeted protein into close proximity with the CRL4^CRBN^ E3 ligase complex. researchgate.net The N-[2-Aminoethyl] Pomalidomide component of the PROTAC acts as the anchor to the degradation machinery. Once the ternary complex is formed (POI-PROTAC-CRBN), the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. nih.gov This polyubiquitination marks the POI for destruction by the 26S proteasome, leading to its selective degradation within the cell. nih.govnih.gov

The specificity of pomalidomide for CRBN is a critical factor for its successful application in PROTACs. Ligands for other E3 ligases, such as Von Hippel-Lindau (VHL), are also widely used, but CRBN recruiters like pomalidomide are favored in many applications due to their favorable pharmacological properties. wisc.edu However, the inherent activity of pomalidomide can lead to off-target degradation of its natural neosubstrates, such as zinc finger (ZF) proteins, which is an important consideration in PROTAC design. nih.gov Research has focused on modifying the pomalidomide structure to minimize these off-target effects while enhancing potency for the intended target. nih.gov

The effectiveness of pomalidomide-based PROTACs in selectively degrading target proteins has been demonstrated in numerous studies. These findings underscore the high specificity and utility of the pomalidomide moiety as a CRBN recruiter.

Research Findings on Pomalidomide-Based PROTACs

PROTAC NameTarget ProteinCRBN LigandKey Findings
MS4078 ALK fusion proteinsPomalidomideInduced degradation of ALK in lymphoma cells (DC50 = 11 nM) and lung cancer cells (DC50 = 59 nM). nih.govnih.gov
SIAIS125 Mutant EGFRPomalidomideSelectively degraded mutant EGFR in H1975 cells (DC50 in the range of 30–50 nM) with no degradation of wild-type EGFR. nih.gov
PROTAC 6b BTKPomalidomideEffectively degraded BTK protein with a DC50 less than 300 nM and a Dmax of 75%. nih.gov
ZQ-23 HDAC8PomalidomideExhibited significant and selective degradation of HDAC8 (DC50 = 147 nM, Dmax = 93%) with no effect on HDAC1 and HDAC3. nih.gov

Structure Activity Relationship Sar Studies and Rational Design for Degraders

Influence of Linker Length and Composition on Degradation Efficacy

The linker connecting the E3 ligase ligand to the protein of interest (POI) ligand is not merely a spacer but a critical determinant of a PROTAC's degradation efficiency. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). windows.net

Studies have shown that both linker length and composition have subtle but significant effects on degradation potency. nih.gov For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, shorter linkers (less than four PEG units) were found to potentially cause steric repulsion between the ligand and the proteins in the binary state, impairing binding affinity. nih.gov Conversely, PROTACs with excessively long linkers can also exhibit reduced potency. nih.gov Research on BET degraders like dBET57, which features a very short two-carbon linker, has demonstrated that compact linkers can lead to highly selective degradation, possibly due to reduced plasticity in the binding mode between the E3 ligase and the target protein. oup.com This highlights the importance of linker optimization, where even a short ethylamine (B1201723) moiety, as seen in N-[2-Aminoethyl] Pomalidomide (B1683931), can be sufficient to bridge the two proteins effectively. explorationpub.com

The composition of the linker, such as the presence of alkyl or polyethylene (B3416737) glycol (PEG) units, affects physicochemical properties like solubility and cell permeability. windows.net While flexible linkers like PEG can optimize ternary complex formation, they can also be more susceptible to metabolism. nih.gov The ethylamine group in N-[2-Aminoethyl] Pomalidomide provides a short, flexible alkyl chain, which can be a foundational element in linker design. The choice between a hydrophobic alkyl chain and a more hydrophilic PEG linker can impact the degradation of the target protein. For example, replacing a nine-atom alkyl chain with three PEG units resulted in weaker CRBN degradation in one study, suggesting that the atomic composition significantly influences PROTAC activity. nih.gov

PROTAC ExampleLinker CharacteristicsImpact on DegradationReference
dBET57 Very short (two-carbon) linkerHigh selectivity for BRD4 degradation oup.com
ARV-825 PEG linkerPotent anticancer efficacy, flexible linker optimizes ternary complex nih.gov
BTK Degraders Short linkers (< 4 PEG units)Impaired binary binding affinity due to steric repulsion nih.gov

Positional Effects of Chemical Modifications on the Pomalidomide Phthalimide (B116566) Ring

The point of linker attachment on the pomalidomide scaffold is a crucial variable in PROTAC design. Pomalidomide offers several potential sites for modification, but the 4-amino and 5-positions of the phthalimide ring are most commonly used. nih.gov N-[2-Aminoethyl] Pomalidomide features its linker at the 4-amino position. This position is solvent-exposed and directly influences the interaction surface of the CRBN-pomalidomide complex, thereby modulating the recruitment of neosubstrates. nih.gov

The 4-amino group of pomalidomide is known to be critical for the degradation of certain neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and WIZ. biorxiv.orgresearchgate.netnih.gov Studies have shown that immunomodulatory drugs (IMiDs) with an amine at this position, such as pomalidomide and lenalidomide (B1683929), are potent inducers of neosubstrate degradation, an effect not seen with thalidomide (B1683933), which lacks this feature. biorxiv.orgresearchgate.net This amino group can form a critical hydrogen bond with a glutamine residue in the neosubstrate, enhancing the stability of the ternary complex. nih.gov Consequently, attaching a linker at this site, as in N-[2-Aminoethyl] Pomalidomide, directly leverages this inherent biological activity.

However, modifying the 4-position can also lead to unintended degradation of natural neosubstrates, which can be a desired effect or an off-target liability. nih.gov Conversely, attaching the linker at the C5 position of the phthalimide ring has been shown in some cases to reduce the degradation of certain zinc-finger proteins, potentially offering a strategy to minimize off-target effects. researchgate.net For example, in a study on BTK-targeting PROTACs, the C5-substituted derivative (MT-809) showed significantly higher degradation activity than the C4-substituted version (MT-541), emphasizing that the attachment point can dramatically alter efficacy. nih.gov

Modification PositionEffect on ActivityExampleReference
4-Amino Position Critical for neosubstrate (e.g., IKZF1, WIZ) degradation.Lenalidomide, Pomalidomide biorxiv.orgresearchgate.net
C5 Position Can reduce off-target zinc-finger protein degradation.MT-809 (BTK degrader) researchgate.netnih.gov
4-Amino vs. C5 Position Can lead to significant differences in degradation potency.MT-541 vs. MT-809 nih.gov

Conformational Analysis and Ligand-Protein Interactions

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The conformation of the PROTAC and the resulting protein-protein interactions within the complex are critical for efficient ubiquitination. The glutarimide (B196013) moiety of pomalidomide binds within a hydrophobic pocket of CRBN, while the phthalimide ring remains solvent-exposed, creating a new surface for neosubstrate recruitment. nih.gov

The linker's flexibility and attachment point, as in N-[2-Aminoethyl] Pomalidomide, dictate the possible conformations the degrader can adopt, which in turn influences how the target protein can approach and bind to the CRBN-PROTAC complex. windows.net Studies have shown that pomalidomide acts as a "molecular glue," stabilizing pre-existing but labile interactions between CRBN and its neosubstrates. nih.gov For example, pomalidomide enhances the stability of the IKZF1–CRBN complex approximately four-fold. nih.gov The PROTAC linker extends this principle, guiding a specific POI to this newly formed binding surface.

The interactions within the ternary complex are often cooperative, meaning the binding of all three components together is stronger than the individual binary interactions. However, this is not always the case, and potent degradation can occur even without positive cooperativity. nih.gov The key is the formation of a productive ternary complex that correctly orients the target protein's lysine (B10760008) residues for ubiquitination by the E2 enzyme associated with the E3 ligase complex. The structure of N-[2-Aminoethyl] Pomalidomide, with its linker at the 4-amino position, is designed to present the conjugated POI ligand in a manner that facilitates these productive interactions. nih.gov

Computational Chemistry Approaches in Degrader Design

Given the vast chemical space and complexity of PROTAC design, computational methods have become indispensable for rational design and optimization. These approaches help in visualizing and predicting the interactions that govern ternary complex formation and stability.

Molecular dynamics (MD) simulations provide further insights by modeling the behavior of the ternary complex over time, revealing its stability and conformational flexibility. nih.gov MD simulations can assess the stability of key interactions, such as the hydrogen bonds formed between pomalidomide, CRBN, and the neosubstrate, and evaluate how different linkers affect the complex's dynamics. nih.govscielo.org.za For instance, simulations have been used to understand how lenalidomide stabilizes the CRBN–CK1α complex by shielding intermolecular hydrogen bonds from the solvent. nih.gov Such analyses are crucial for refining linker design to promote stable and productive ternary complex conformations.

Predicting the structure and stability of the ternary complex is a central challenge in PROTAC design. researchgate.net Traditional computational methods have often struggled due to the flexibility of the linker and the induced-fit nature of the protein-protein interactions. researchgate.netresearchgate.net

Novel deep learning-based approaches, such as DeepTernary, are emerging to directly predict ternary structures with greater accuracy and speed. researchgate.netresearchgate.net These methods use SE(3)-equivariant graph neural networks to capture the intricate interactions within the complex. researchgate.net A key finding from these computational studies is that the buried surface area in the predicted ternary complex structure often correlates with experimentally measured degradation potency. researchgate.net By predicting the likely conformations and stability of the ternary complex formed by a degrader built from N-[2-Aminoethyl] Pomalidomide, these computational tools can significantly accelerate the design-build-test-analyze cycle, guiding chemists toward more effective PROTAC candidates. researchgate.netescholarship.org

Research Applications in Chemical Biology

Development of Proteolysis-Targeting Chimeras (PROTACs) using N-[2-Aminoethyl] Pomalidomide (B1683931) as a CRBN Ligand

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells by hijacking the ubiquitin-proteasome system. nih.govresearchgate.net These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govexplorationpub.com N-[2-Aminoethyl] Pomalidomide is frequently employed as the E3 ligase ligand, or "anchor," due to the high affinity of its pomalidomide core for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govnih.govnih.gov

By incorporating N-[2-Aminoethyl] Pomalidomide into a PROTAC, the resulting molecule can simultaneously bind to both the target protein and CRBN. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which triggers the E3 ligase to polyubiquitinate the target protein. sigmaaldrich.comyoutube.com This ubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. nih.gov Pomalidomide-based PROTACs have been developed to target a wide array of proteins, including those involved in cancer and neurodegenerative diseases. nih.gov

The rational design of effective PROTACs is a modular process that requires careful optimization of its three components. nih.gov The selection of a high-affinity ligand for the POI is the starting point. nih.gov The N-[2-Aminoethyl] Pomalidomide component provides the crucial link to the degradation machinery via CRBN. nih.gov

A critical design element is the chemical linker that connects the POI ligand to the pomalidomide moiety. explorationpub.com The length, composition, and attachment points of the linker significantly influence the efficacy of the PROTAC. explorationpub.comnih.gov The linker must be optimized to allow for the formation of a stable and conformationally favorable ternary complex between the POI and CRBN. nih.gov This complex formation can exhibit cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable and effective degradation complex. nih.gov However, efficient degradation has also been observed with CRBN-based PROTACs that show no or even negative cooperativity. nih.gov Therefore, a key design principle involves synthesizing a panel of PROTACs with varying linkers to empirically determine the optimal geometry for inducing ubiquitination and degradation. nih.gov

Design ElementFunctionKey Considerations
POI Ligand Binds to the target Protein of Interest (POI).Affinity and selectivity for the target. Availability of attachment points for the linker.
Linker Connects the POI ligand and the E3 ligase ligand.Length, rigidity, and chemical composition affect ternary complex stability and cell permeability. explorationpub.comnih.gov
E3 Ligase Ligand Recruits the E3 ubiquitin ligase complex.Pomalidomide moiety binds to Cereblon (CRBN). nih.govnih.gov The aminoethyl group serves as the linker attachment point.

The application of pomalidomide-based PROTACs has led to the successful degradation of numerous proteins in various research models. These studies demonstrate the potency and selectivity that can be achieved through this modality.

One example involves the development of PROTACs for histone deacetylase 8 (HDAC8), an enzyme overexpressed in several cancers. nih.gov Researchers synthesized a series of degraders by linking an HDAC inhibitor to pomalidomide. The resulting PROTAC, compound ZQ-23 , induced significant and selective degradation of HDAC8 in cancer cell lines, with a half-maximal degradation concentration (DC₅₀) of 147 nM and a maximum degradation (Dₘₐₓ) of 93%. nih.gov Mechanistic studies confirmed that ZQ-23-mediated degradation occurred through the ubiquitin-proteasome pathway. nih.gov

Another case study focused on degrading Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. A pomalidomide-based PROTAC named BSJ-04-146 was developed. youtube.com In a pancreatic cancer cell line, BSJ-04-146 potently degraded FAK at nanomolar concentrations and diminished downstream signaling through the AKT pathway. A key control experiment used a molecule where the pomalidomide was methylated, abrogating its ability to bind to CRBN; this control molecule could inhibit FAK but not degrade it, highlighting the specific PROTAC-mediated mechanism of action. youtube.com

PROTAC NameTarget Protein (POI)CRBN LigandResearch ModelPotency (DC₅₀)Efficacy (Dₘₐₓ)
ZQ-23 HDAC8PomalidomideCancer cell lines147 nM93% nih.gov
BSJ-04-146 FAKPomalidomidePancreatic cancer cell line~10 nM>90% youtube.com
Compound 15 BRD9PomalidomideCell-based assaysNot specifiedEffective degradation

Exploration of N-[2-Aminoethyl] Pomalidomide-Based Molecular Glues

The pomalidomide core of N-[2-Aminoethyl] Pomalidomide is itself a "molecular glue." medchemexpress.combmglabtech.com Unlike PROTACs, which are heterobifunctional molecules, molecular glues are smaller compounds that induce or stabilize interactions between two proteins that would not otherwise occur. medchemexpress.comchemrxiv.org Pomalidomide and related immunomodulatory imide drugs (IMiDs) function by binding to CRBN and altering its substrate specificity, inducing the recruitment and subsequent degradation of "neosubstrate" proteins, most notably the transcription factors IKZF1 and IKZF3. medchemexpress.comnih.govnih.gov

This intrinsic molecular glue activity is an important consideration in the design of pomalidomide-based PROTACs. The PROTAC itself may not only degrade the intended target protein but also induce the degradation of CRBN neosubstrates. researchgate.net This can lead to off-target effects. researchgate.net Consequently, research is ongoing to design novel CRBN ligands that can recruit the E3 ligase without exhibiting this molecular glue effect, thereby creating more selective degraders. researchgate.net The study of N-[2-Aminoethyl] Pomalidomide and its conjugates thus provides valuable insights into the mechanisms of both PROTACs and molecular glues.

High-Throughput Synthesis and Screening of Degrader Libraries

The optimization of a PROTAC for a specific target is often an empirical process requiring the synthesis and evaluation of a large number of analogues. strath.ac.uk N-[2-Aminoethyl] Pomalidomide TFA Salt is a key reagent in the construction of degrader libraries, which are large collections of PROTACs with systematic variations in the linker and/or the POI-binding ligand. nih.govrsc.org

Traditional methods for synthesizing pomalidomide conjugates were often low-yielding and produced significant byproducts. nih.govresearchgate.net To address this, more efficient and high-throughput synthetic strategies have been developed. These include one-pot synthesis protocols and the use of pre-synthesized pomalidomide-linker conjugates that can be rapidly coupled to various target-binding warheads. sigmaaldrich.comrsc.orgresearchgate.net These approaches accelerate the generation of diverse degrader libraries. nih.govstrath.ac.uk The subsequent high-throughput screening of these libraries allows researchers to quickly identify structure-activity relationships (SAR) and pinpoint PROTACs with optimal degradation potency and selectivity. strath.ac.uk

Synthetic StrategyDescriptionAdvantage
Traditional Conjugation Multi-step synthesis involving protection/deprotection and coupling reactions.Well-established chemical principles.
SNAr Reactions Nucleophilic aromatic substitution on 4-fluorothalidomide to attach amine-containing linkers.Operationally simpler than some cross-coupling methods. nih.gov
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency and speed, suitable for rapid library preparation. rsc.orgresearchgate.net
Modular/Convergent Synthesis Using pre-formed, functionalized building blocks (e.g., pomalidomide-linker conjugates) for final coupling.Simplifies final assembly, enabling rapid diversification. sigmaaldrich.comresearchgate.net

Utilization as a Chemical Tool for Functional Genomics and Proteomics

Beyond their therapeutic potential, PROTACs derived from N-[2-Aminoethyl] Pomalidomide serve as powerful chemical tools for basic research in functional genomics and proteomics. nih.gov They offer a method for achieving rapid, reversible, and selective protein knockdown at the post-translational level. sigmaaldrich.com This provides an advantage over genetic techniques like CRISPR or RNAi, as the effects of protein loss can be studied with the temporal control afforded by a small molecule. sigmaaldrich.comyoutube.com

Researchers can use a specific PROTAC to degrade a target protein within cells or organisms and then observe the resulting phenotypic changes, thereby elucidating the protein's function. youtube.com Furthermore, advanced proteomics techniques can be employed to confirm the selective degradation of the intended target. By comparing the proteomes of cells treated with an active PROTAC versus an inactive control, scientists can verify that only the POI is depleted, while the levels of other proteins, including the CRBN neosubstrates, remain unchanged, confirming the degrader's specificity. This makes these molecules invaluable for validating drug targets and dissecting complex biological pathways.

Addressing Selectivity Challenges and Off Target Degradation in Imid Based Degraders

Characterization of IMiD-Induced Neosubstrate Degradation

IMiDs function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of a range of proteins not normally targeted by CRBN. While the degradation of certain neosubstrates is therapeutically beneficial, the degradation of others can result in toxicity.

The primary therapeutic targets of IMiDs like pomalidomide (B1683931) in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov These proteins are crucial for the survival and proliferation of myeloma cells. The mechanism of their degradation is initiated by the IMiD molecule acting as a "molecular glue" between CRBN and a specific C2H2 zinc finger domain within IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for destruction by the proteasome. The degradation of Ikaros and Aiolos disrupts the transcriptional network that supports myeloma cell growth, leading to cell cycle arrest and apoptosis. nih.gov

The efficiency of degradation can be quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). For instance, in RPMI 8266 multiple myeloma cells, pomalidomide induces the degradation of IKZF1 and IKZF3 with high potency.

CompoundTarget NeosubstrateCell LineDC50 (nM)Dmax (%)
PomalidomideIKZF1RPMI 826616.588.6
PomalidomideIKZF3RPMI 82666.892.4

Beyond the intended targets of IKZF1 and IKZF3, IMiDs can induce the degradation of a broader array of zinc-finger (ZF) containing proteins. nih.govelifesciences.org This off-target activity is a significant concern in the development of IMiD-based degraders. The structural motif recognized by the IMiD-CRBN complex is not unique to Ikaros and Aiolos, leading to the unintended degradation of other ZF proteins that play critical roles in normal cellular function.

Studies have shown that pomalidomide-based PROTACs (Proteolysis Targeting Chimeras) can induce the degradation of several ZF proteins. The extent of this off-target degradation is influenced by the chemical structure of the degrader, including the point of linker attachment on the pomalidomide scaffold. For example, modifications at the C4 versus the C5 position of the phthalimide (B116566) ring of pomalidomide can significantly alter the profile of degraded ZF proteins. nih.gov

Among the most clinically relevant off-target neosubstrates are the transcription factors SALL4 and p63. The degradation of SALL4 is strongly implicated in the teratogenic effects, particularly limb malformations, observed with thalidomide (B1683933), a first-generation IMiD. elifesciences.orgnih.gov SALL4 is a crucial regulator of embryonic development, and its unintended degradation can have severe consequences. Pomalidomide also induces the degradation of SALL4, which presents a significant safety hurdle for the clinical development of pomalidomide-based therapeutics where SALL4 degradation is not the therapeutic goal. researchgate.net

The tumor suppressor protein p63 has also been identified as a neosubstrate of certain IMiDs. The modulation of p63 levels can have complex effects on cell growth and development, and its off-target degradation is another area of active investigation to ensure the safety of IMiD-based therapies.

Strategies for Mitigating Undesired Neosubstrate Degradation

To address the challenges of off-target effects, researchers are actively developing strategies to engineer IMiD-based degraders with enhanced selectivity for their intended targets. These strategies primarily focus on structural modifications and rational design principles.

Structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the IMiD core can influence neosubstrate selectivity. A key finding is that modifications to the phthalimide ring of pomalidomide can significantly impact the degradation profile of off-target ZF proteins.

Specifically, substitutions at the C5 position of the phthalimide ring have been shown to reduce the degradation of many off-target ZF proteins while maintaining the degradation of IKZF1 and IKZF3. nih.govbiorxiv.org This is believed to be due to steric hindrance, where the modification at the C5 position creates a "bump" that prevents the binding of certain off-target ZF proteins to the pomalidomide-CRBN complex. biorxiv.org

Modification on PomalidomideEffect on Off-Target ZF Protein DegradationRationale
Substitution at C5 position of phthalimide ringReduced degradationCreates steric hindrance, "bumping off" unintended neosubstrates.
Substitution at C4 position of phthalimide ringLess effective at reducing off-target degradation compared to C5The C4 position is more accommodating to substitutions without disrupting off-target binding.
Addition of a fluoro group at C6 positionCan further minimize off-target degradation in combination with C5 modificationsEnhances the steric clash with off-target ZF domains.

Building on the principles of structural modification, rational design approaches aim to create highly selective degraders by engineering both the IMiD molecule and the target protein's degron (the specific domain recognized for degradation). One such innovative strategy is the "bump-and-hole" approach.

This method involves creating a "bump" on the IMiD molecule by adding a bulky chemical group. This modified, or "bumped," IMiD is no longer able to bind to and degrade the wild-type neosubstrates like IKZF1 and IKZF3. Concurrently, a "hole" is engineered into the degron of the protein of interest through site-directed mutagenesis. This engineered degron can now accommodate the "bumped" IMiD, leading to highly selective degradation of the target protein without affecting the endogenous neosubstrates. This strategy has been successfully applied to create orthogonal IMiD-degron pairs that exhibit exceptional selectivity.

High-Throughput Platforms for Interrogating Degrader Selectivity

To address the challenge of off-target degradation, high-throughput platforms are essential for systematically evaluating the selectivity of IMiD-based degraders. researchgate.net Traditional methods for assessing protein degradation, such as Western blotting, are often low-throughput and not suitable for screening large libraries of compounds. nih.gov In response, researchers have developed innovative high-throughput screening (HTS) methodologies to efficiently profile the off-target activities of pomalidomide analogues and PROTACs. nih.govnih.gov

One such platform is an automated imaging-based assay that allows for the rapid assessment of ZF protein degradation. nih.govnih.gov This system utilizes engineered cell lines that stably express various ZF degrons—the minimal protein sequence required for degradation—fused to a fluorescent reporter protein like enhanced Green Fluorescent Protein (eGFP). nih.govnih.gov The degradation of the ZF degron is then quantified by measuring the decrease in the eGFP signal. nih.gov This method enables the screening of large libraries of compounds against a panel of different ZF degrons in a dose-dependent manner, providing a comprehensive profile of their off-target degradation propensities. nih.gov The robustness and reliability of this high-throughput imaging platform have been validated through correlation with data from global proteomics experiments. nih.gov

Global quantitative proteomics is another powerful high-throughput technique used to assess the selectivity of degraders in an unbiased manner. nih.gov Mass spectrometry-based proteomics can identify and quantify thousands of proteins from cell lysates, providing a global view of the changes in the proteome upon treatment with a degrader. researchgate.netthermofisher.com This approach allows for the identification of not only the intended target but also any off-target proteins that are degraded. By analyzing the relative abundance of endogenous ZF proteins in cells treated with different pomalidomide-based PROTACs, researchers can confirm the findings from imaging-based screens and gain deeper insights into the selectivity profiles of these compounds. researchgate.net The synergy between high-throughput imaging assays and global proteomics provides a comprehensive toolkit for interrogating degrader selectivity, guiding the rational design of next-generation degraders with improved safety profiles. nih.gov

Detailed Research Findings

Systematic screening of a library of approximately 80 rationally designed pomalidomide analogues using a high-throughput imaging platform has yielded significant insights into the structural features that govern off-target zinc-finger (ZF) protein degradation. nih.gov A key finding from this research is the differential impact of modifying the C4 versus the C5 position of the pomalidomide phthalimide ring. nih.gov Analogues with modifications at the C5 position consistently demonstrated reduced ZF degradation compared to their C4-modified counterparts. biorxiv.orgnih.gov This was particularly evident for analogues synthesized via nucleophilic aromatic substitution (SNAr). biorxiv.org

The data below illustrates the degradation scores for a selection of pomalidomide analogues with modifications at either the C4 or C5 position. The degradation score is a metric calculated from the high-throughput screening data, where a lower score indicates less off-target ZF degradation. researchgate.net

Compound AnalogueModification PositionModification TypeRelative ZF Degradation Score
Pomalidomide (Reference)N/AAminoHigh
Analogue 1C4Aryl EtherHigh
Analogue 2C5Aryl EtherLow
Analogue 3C4Amino AcetamideHigh
Analogue 4C5Amino AcetamideLow
Analogue 5C4Aryl AmineModerate-High
Analogue 6C5Aryl AmineLow

These findings were further substantiated by global proteomics analysis of cells treated with PROTACs constructed using these pomalidomide analogues. The proteomics data confirmed that PROTACs built with C5-modified pomalidomide analogues led to less degradation of endogenous ZF proteins compared to those with C4-modified analogues. nih.gov The table below presents a summary of the proteomics results for two representative PROTACs targeting anaplastic lymphoma kinase (ALK).

PROTACPomalidomide Analogue ModificationOn-Target ALK DegradationOff-Target ZF Protein Degradation (Proteomics)
ALK PROTAC 1C4-linkedEffectiveSignificant
ALK PROTAC 2C5-linkedEffectiveMinimal

This systematic evaluation demonstrates a clear design principle for mitigating the off-target activity of pomalidomide-based degraders. By shifting the point of linker attachment from the C4 to the C5 position of the phthalimide ring, it is possible to develop PROTACs with improved selectivity and a reduced risk of unintended degradation of essential ZF proteins. nih.govresearchgate.net

Advanced Methodologies for Characterizing Pomalidomide Derivative Function

Biophysical Techniques for Ligand-Target Engagement

Biophysical methods are crucial for the direct, quantitative assessment of the binding interactions between a pomalidomide (B1683931) derivative and its primary target, the CRBN E3 ligase. These techniques provide fundamental data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and the optimization of degrader molecules.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It provides detailed kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. In the context of pomalidomide derivatives, SPR is employed to characterize the binding of the degrader to CRBN, as well as the formation of the ternary complex between the degrader, CRBN, and a target protein.

The experimental setup typically involves immobilizing the CRBN protein on a sensor chip surface. The pomalidomide derivative is then flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, the kinetic parameters can be determined.

A study characterizing the interaction of pomalidomide with the DDB1:CRBN complex provides representative data on the binding kinetics. While specific data for N-[2-Aminoethyl] Pomalidomide TFA Salt is not publicly available, the following table illustrates typical SPR-derived kinetic parameters for pomalidomide binding to its target complex.

Table 1: Representative SPR Binding Kinetics of Pomalidomide with DDB1:CRBN Complex

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)
PomalidomideDDB1:CRBN1.2 x 10^41.9 x 10^-3157
This table is generated based on representative data for pomalidomide. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. A complete thermodynamic profile provides deeper insights into the driving forces of the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

In a typical ITC experiment, a solution of the pomalidomide derivative is titrated into a sample cell containing the CRBN protein. The heat released or absorbed upon binding is measured by a sensitive calorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the thermodynamic parameters.

While specific ITC data for this compound is not available, the table below presents representative thermodynamic data for a pomalidomide-based PROTAC (Proteolysis Targeting Chimera) binding to its target proteins, illustrating the type of information obtained from ITC experiments.

Table 2: Representative Thermodynamic Parameters for a Pomalidomide-Based PROTAC Binding to VHL

CompoundTargetKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)n (stoichiometry)
PROTAC (Pomalidomide-linker-VHL ligand)VHL180-10.51.30.9
This table is based on representative data for a pomalidomide-containing PROTAC. biorxiv.orgnih.gov

Proteomics-Based Approaches for Global Protein Degradation Profiling

Since the primary mechanism of action of pomalidomide derivatives is to induce protein degradation, proteomics-based approaches are essential to identify the full spectrum of proteins that are degraded upon treatment. biorxiv.org These methods provide an unbiased, global view of the cellular proteome and can reveal both the intended targets and any off-target effects of the degrader molecule.

Mass spectrometry (MS)-based quantitative proteomics is the cornerstone of these analyses. selectscience.net In a typical experiment, cells are treated with the pomalidomide derivative or a vehicle control. The cells are then lysed, and the proteins are extracted and digested into peptides. The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of peptides between the treated and control samples, the proteins that have been degraded can be identified and quantified.

A multi-omics investigation into pomalidomide resistance in multiple myeloma identified a number of proteins that were differentially expressed in sensitive versus resistant patient samples. The following table highlights some of the proteins found to be downregulated in response to pomalidomide, indicating their potential degradation.

Table 3: Selected Proteins Downregulated in Pomalidomide-Sensitive Multiple Myeloma Patients

ProteinFunctionFold Change (Resistant vs. Sensitive)P-value
APOA1Lipid transport-2.5<0.05
C3Complement pathway-3.1<0.05
SERPINA1Protease inhibitor-2.8<0.05
IKZF1 (Ikaros)Transcription factorKnown neosubstrate of pomalidomide-induced degradation
IKZF3 (Aiolos)Transcription factorKnown neosubstrate of pomalidomide-induced degradation
ARID2Chromatin remodelingKnown neosubstrate of pomalidomide-induced degradation nih.gov
This table is based on data from a proteomic analysis of plasma samples from multiple myeloma patients. nih.gov Ikaros, Aiolos, and ARID2 are well-established neosubstrates of pomalidomide. nih.gov

Advanced Imaging Techniques for Subcellular Localization and Interaction Dynamics

Advanced imaging techniques are invaluable for visualizing the subcellular localization of pomalidomide derivatives and for observing their dynamic interactions with target proteins in living cells. thermofisher.com These methods provide spatial and temporal information that is complementary to the quantitative data obtained from biophysical and proteomic approaches.

Confocal fluorescence microscopy is a widely used technique to determine the subcellular distribution of fluorescently labeled molecules. nih.gov A pomalidomide derivative can be conjugated to a fluorophore to create a fluorescent probe. Live cells are then treated with this probe, and its localization within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles, can be visualized with high resolution.

Recent studies have also utilized the intrinsic fluorescence of pomalidomide itself for imaging applications. rsc.org This approach avoids the need for chemical modification with a fluorescent tag, which could potentially alter the compound's properties. High-throughput fluorescence microscopy can be used to rapidly screen the cellular uptake and distribution of a library of pomalidomide derivatives.

While a specific imaging data table for this compound is not available, the following table describes the types of data that can be generated using advanced imaging techniques.

Table 4: Representative Data Obtainable from Advanced Imaging Techniques

TechniqueProbeParameter MeasuredExample Finding
Confocal MicroscopyFluorescently-labeled pomalidomide derivativeSubcellular localizationPredominantly nuclear or cytoplasmic accumulation
High-Throughput Fluorescence MicroscopyUnlabeled pomalidomide (intrinsic fluorescence)Cellular uptake and distributionCorrelation of physicochemical properties with cell permeability
Fluorescence Resonance Energy Transfer (FRET)Fluorescently-labeled CRBN and target proteinProximity of CRBN and targetIncreased FRET signal upon addition of the degrader, indicating ternary complex formation

Gene Expression Profiling in Response to Degrader Treatment

Gene expression profiling provides a global view of the transcriptional changes that occur in cells following treatment with a pomalidomide derivative. These changes can be a direct consequence of the degradation of a target transcription factor or downstream effects of the degradation of other proteins. Microarray analysis and RNA sequencing (RNA-seq) are the two most common technologies used for this purpose. thermofisher.comcam.ac.uk

In a typical experiment, cells are treated with the degrader or a vehicle control for a specific period. RNA is then extracted from the cells and subjected to either microarray analysis or RNA-seq. The resulting data provides information on the expression levels of thousands of genes simultaneously. By comparing the gene expression profiles of treated and untreated cells, researchers can identify genes and signaling pathways that are modulated by the degrader.

A study on the pharmacodynamic effects of pomalidomide in multiple myeloma utilized microarray analysis to identify genes that were differentially expressed in the bone marrow microenvironment following therapy. The table below lists some of the top differentially expressed genes, highlighting the impact of pomalidomide on immune-related pathways.

Table 5: Top Differentially Expressed Genes in the Bone Marrow Microenvironment Following Pomalidomide Therapy

Gene SymbolGene NameFunctionRegulation
ZBTB16 (PLZF)Zinc finger and BTB domain containing 16Transcription factor, immune developmentUpregulated
IL2RGInterleukin 2 receptor subunit gammaCytokine signalingUpregulated
CD3DCD3d moleculeT-cell receptor signalingUpregulated
GZMBGranzyme BCytotoxic T-cell and NK cell-mediated apoptosisUpregulated
PRF1Perforin 1Cytotoxic T-cell and NK cell-mediated cytolysisUpregulated
This table is based on microarray analysis of purified CD138- cells from bone marrow samples. nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt, particularly in minimizing trifluoroacetic acid (TFA) residues?

  • Methodology : Utilize cold diethyl ether precipitation during purification to reduce TFA content, as residual TFA can interfere with biological assays. Monitor TFA levels via ion chromatography or nuclear magnetic resonance (NMR) spectroscopy . Acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) should be cleaved under controlled conditions using TFA in dichloromethane at 0–4°C to prevent degradation of the aminoethyl moiety .

Q. How can thermal stability and decomposition profiles of this compound be characterized for storage optimization?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). For example, TGA of similar aminoethyl-TFA salts shows single-stage decomposition above 300°C, while DSC detects endothermic transitions linked to melting or mesophasic changes. Store the compound at 2–8°C in anhydrous conditions to prevent hygroscopic degradation .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and electrospray ionization mass spectrometry (ESI-MS) for purity assessment. For structural confirmation, employ 1^1H/13^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6), focusing on the maleimide (δ 6.7–7.1 ppm) and aminoethyl (δ 2.8–3.2 ppm) protons .

Advanced Research Questions

Q. How does the TFA counterion influence the solubility and bioactivity of N-[2-Aminoethyl] Pomalidomide in in vitro assays?

  • Methodology : Compare bioactivity (e.g., TNF-α inhibition) of the TFA salt with other salts (e.g., hydrochloride) in cell-based assays. TFA residues may reduce solubility in aqueous buffers; pre-treat samples with ion-exchange resins or lyophilize and reconstitute in phosphate-buffered saline (PBS) to mitigate interference .

Q. What mechanisms underlie the anti-tumor activity of this compound, and how can its cereblon (CRBN)-binding affinity be quantified?

  • Methodology : Perform surface plasmon resonance (SPR) to measure binding kinetics to CRBN. Use multiple myeloma cell lines (e.g., MM1.S) to assess degradation of ikaros (IKZF1) and aiolos (IKZF3) via western blot. Dose-response studies (0.1–10 µM) can elucidate IC50_{50} values for TNF-α suppression .

Q. How can batch-to-batch variability in TFA salt content be addressed to ensure reproducibility in pharmacokinetic studies?

  • Methodology : Request peptide content analysis and TFA quantification (via conductometric titration) from suppliers. For in-house synthesis, standardize purification protocols and validate batches using orthogonal techniques (e.g., HPLC-MS, Karl Fischer titration for water content) .

Q. What strategies enhance the functionalization of this compound for targeted drug delivery systems?

  • Methodology : Conjugate the aminoethyl group with polyethylene glycol (PEG)-maleimide linkers (e.g., Mal-PEG9_{9}-NH2_2 TFA salt) to improve solubility and enable attachment to antibodies or nanoparticles. Monitor conjugation efficiency via MALDI-TOF mass spectrometry .

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N-[2-Aminoethyl] Pomalidomide TFA Salt
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N-[2-Aminoethyl] Pomalidomide TFA Salt

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